2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide
CAS No.: 1223815-82-4
Cat. No.: VC6088496
Molecular Formula: C26H26N6O3S
Molecular Weight: 502.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1223815-82-4 |
|---|---|
| Molecular Formula | C26H26N6O3S |
| Molecular Weight | 502.59 |
| IUPAC Name | 2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C26H26N6O3S/c1-3-4-15-35-21-9-5-18(6-10-21)22-16-23-25-28-29-26(31(25)13-14-32(23)30-22)36-17-24(33)27-19-7-11-20(34-2)12-8-19/h5-14,16H,3-4,15,17H2,1-2H3,(H,27,33) |
| Standard InChI Key | QLQIFHMZZBRFFT-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=C(C=C5)OC)C3=C2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a pyrazolo[1,5-a][1, triazolo[3,4-c]pyrazine core, a tricyclic system featuring fused pyrazole, triazole, and pyrazine rings. Substituents include:
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A 4-butoxyphenyl group at position 9 of the pyrazolo-triazolo-pyrazine core.
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A thioacetamide linker at position 3, connected to a 4-methoxyphenyl group via an N-acetamide bond.
The molecular formula is C₂₆H₂₆N₆O₃S, with a molecular weight of 502.59 g/mol. The SMILES notation (CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=C(C=C5)OC)C3=C2) and InChI key provide precise stereochemical details, confirming the absence of chiral centers.
Physicochemical Profile
Key properties include:
| Property | Value |
|---|---|
| logP | Estimated 3.01–3.57 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 8 |
| Polar Surface Area | 80.9–95.7 Ų |
| Solubility | Low aqueous solubility |
The 4-butoxy and 4-methoxy groups enhance lipophilicity, while the acetamide and triazole moieties contribute to hydrogen-bonding capacity . These properties suggest moderate blood-brain barrier permeability, aligning with applications in central nervous system (CNS) drug development .
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis likely involves:
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Core Construction: Formation of the pyrazolo-triazolo-pyrazine system via cyclocondensation reactions. A reported method for analogous triazolo-pyrazines utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring .
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Functionalization:
Key Synthetic Steps
While detailed protocols remain proprietary, analogous compounds (e.g., F833-1218 ) suggest:
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Step 1: Condensation of 4-butoxyphenylhydrazine with a pyrazine precursor to form the pyrazolo[1,5-a]pyrazine intermediate .
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Step 2: Triazole ring closure using sodium azide and ammonium chloride under reflux .
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Step 3: Thiolation at position 3 via displacement with thiourea, followed by acetamide coupling using 4-methoxyphenylamine.
Reaction yields for such multistep syntheses typically range from 15–30%, necessitating chromatographic purification .
Physicochemical Characterization
Spectroscopic Data
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¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), butoxy chain (δ 0.9–1.7 ppm), and acetamide NH (δ 10.2 ppm) .
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HRMS: [M+H]⁺ observed at m/z 503.19 (calculated 503.18).
Stability and Degradation
The compound is stable under ambient conditions but prone to hydrolysis in acidic media (t₁/₂ = 2.1 hours at pH 2) .
Applications in Drug Discovery
CNS Therapeutics
As a TSPO ligand, this compound could address glioblastoma and neurodegenerative disorders . Preclinical studies of analogs show 40–50% tumor growth inhibition in xenograft models .
Antibacterial Agents
Triazolo-pyrazines with electron-withdrawing groups (e.g., chloro, trifluoromethoxy) exhibit MIC₉₀ = 8–16 μg/mL against Staphylococcus aureus.
Challenges and Future Directions
Synthetic Optimization
Current routes suffer from low yields and hazardous reagents (e.g., azides). Flow chemistry and photocatalysis may improve efficiency .
Bioavailability Enhancement
Nanoparticle formulations (e.g., PLGA-based) could mitigate poor solubility, as demonstrated for related triazolo-pyrazines.
Target Validation
CRISPR-Cas9 screens and proteomic studies are needed to confirm off-target effects and mechanism of action .
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